molecular formula C14H16BrNO3 B14578181 N-(5-Bromo-2-methylphenyl)-2-(ethoxymethylidene)-3-oxobutanamide CAS No. 61643-80-9

N-(5-Bromo-2-methylphenyl)-2-(ethoxymethylidene)-3-oxobutanamide

Cat. No.: B14578181
CAS No.: 61643-80-9
M. Wt: 326.19 g/mol
InChI Key: AXZRVUOHDFGHBZ-UHFFFAOYSA-N
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Description

N-(5-Bromo-2-methylphenyl)-2-(ethoxymethylidene)-3-oxobutanamide is an organic compound that belongs to the class of amides This compound is characterized by the presence of a bromine atom, a methyl group, and an ethoxymethylidene group attached to a phenyl ring, along with a butanamide backbone

Properties

CAS No.

61643-80-9

Molecular Formula

C14H16BrNO3

Molecular Weight

326.19 g/mol

IUPAC Name

N-(5-bromo-2-methylphenyl)-2-(ethoxymethylidene)-3-oxobutanamide

InChI

InChI=1S/C14H16BrNO3/c1-4-19-8-12(10(3)17)14(18)16-13-7-11(15)6-5-9(13)2/h5-8H,4H2,1-3H3,(H,16,18)

InChI Key

AXZRVUOHDFGHBZ-UHFFFAOYSA-N

Canonical SMILES

CCOC=C(C(=O)C)C(=O)NC1=C(C=CC(=C1)Br)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Bromo-2-methylphenyl)-2-(ethoxymethylidene)-3-oxobutanamide typically involves multi-step organic reactions. One possible route could be:

    Bromination: Starting with 2-methylphenyl, bromination can be carried out using bromine (Br2) in the presence of a catalyst like iron (Fe) to introduce the bromine atom at the 5-position.

    Amidation: The brominated product can then undergo amidation with 2-(ethoxymethylidene)-3-oxobutanoyl chloride in the presence of a base like triethylamine (TEA) to form the final compound.

Industrial Production Methods

Industrial production of such compounds often involves similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques like continuous flow chemistry and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can target the carbonyl group in the butanamide backbone, potentially converting it to an alcohol.

    Substitution: The bromine atom can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like sodium azide (NaN3) or thiourea in polar solvents.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

    Medicinal Chemistry: As a precursor or intermediate in the synthesis of pharmaceutical compounds.

    Organic Synthesis: As a building block for more complex molecules.

    Material Science: In the development of new materials with specific properties.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be specific to the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-Bromo-2-methylphenyl)-2-(methylidene)-3-oxobutanamide
  • N-(5-Chloro-2-methylphenyl)-2-(ethoxymethylidene)-3-oxobutanamide
  • N-(5-Bromo-2-ethylphenyl)-2-(ethoxymethylidene)-3-oxobutanamide

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